6-azido-7H-purin-2-amine
Overview
Description
6-Azido-7H-purin-2-amine is a purine derivative characterized by the presence of an azido group at the 6-position and an amino group at the 2-position of the purine ring. Purines are essential components of nucleic acids and play crucial roles in various biochemical processes. The azido group in this compound introduces unique reactivity, making it valuable for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-azido-7H-purin-2-amine typically involves the introduction of the azido group to a purine precursor. One common method is the nucleophilic substitution reaction where a halogenated purine, such as 6-chloropurine, is treated with sodium azide (NaN₃) in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN). The reaction is usually carried out at elevated temperatures to facilitate the substitution .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Continuous-flow reactors are often employed to enhance the efficiency and safety of the azide introduction step .
Chemical Reactions Analysis
Types of Reactions: 6-Azido-7H-purin-2-amine undergoes various chemical reactions, including:
Substitution: The azido group can participate in nucleophilic substitution reactions, where it acts as a nucleophile to replace other leaving groups.
Common Reagents and Conditions:
Reduction: LiAlH₄ in anhydrous ether or Pd/C with H₂ gas.
Substitution: Sodium azide (NaN₃) in DMSO or CH₃CN.
Cycloaddition: Alkynes in the presence of copper(I) catalysts.
Major Products:
Reduction: 6-Amino-7H-purin-2-amine.
Substitution: Various substituted purines depending on the leaving group.
Cycloaddition: 1,2,3-Triazole derivatives.
Scientific Research Applications
6-Azido-7H-purin-2-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-azido-7H-purin-2-amine is primarily related to its ability to undergo bioorthogonal reactions. The azido group can react with alkynes in living systems without interfering with native biochemical processes, allowing for precise labeling and tracking of biomolecules . Additionally, the compound can interact with specific enzymes and receptors, modulating their activity and influencing various cellular pathways .
Comparison with Similar Compounds
6-Amino-7H-purin-2-amine: Lacks the azido group, making it less reactive in bioorthogonal chemistry.
6-Chloro-7H-purin-2-amine: Contains a chlorine atom instead of an azido group, leading to different reactivity and applications.
2-Azido-7H-purin-6-amine: Another azido-substituted purine with the azido group at a different position, resulting in distinct chemical properties.
Uniqueness: 6-Azido-7H-purin-2-amine is unique due to the presence of both an azido and an amino group on the purine ring. This dual functionality allows for versatile chemical modifications and applications in various fields, particularly in bioorthogonal chemistry and drug discovery .
Properties
IUPAC Name |
6-azido-7H-purin-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N8/c6-5-10-3-2(8-1-9-3)4(11-5)12-13-7/h1H,(H3,6,8,9,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCAODLAHPGXQIE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1)C(=NC(=N2)N)N=[N+]=[N-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10599596 | |
Record name | 6-Azido-7H-purin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10599596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10494-88-9 | |
Record name | 6-Azido-7H-purin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10599596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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